2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid
CAS No.:
Cat. No.: VC17937574
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid -](/images/structure/VC17937574.png)
Specification
Molecular Formula | C21H23NO5 |
---|---|
Molecular Weight | 369.4 g/mol |
IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid |
Standard InChI | InChI=1S/C21H23NO5/c1-22(19(20(23)24)11-12-26-2)21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24) |
Standard InChI Key | NZOXDDPFTMVVMH-UHFFFAOYSA-N |
Canonical SMILES | CN(C(CCOC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid, reflecting its stereochemistry and functional groups. Its molecular formula is C₂₁H₂₃NO₅, with a molecular weight of 369.4 g/mol. The structure integrates a fluorenylmethoxycarbonyl (Fmoc) protecting group, a methylamino moiety, and a methoxybutanoic acid backbone (Figure 1).
Table 1: Key Identifiers of the Compound
Property | Value |
---|---|
CAS Number | 1979169-11-3 |
Molecular Formula | C₂₁H₂₃NO₅ |
Molecular Weight | 369.4 g/mol |
IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid |
SMILES | CN(C@@HC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Stereochemical and Conformational Analysis
The compound exhibits a chiral center at the second carbon of the butanoic acid chain, conferring an (S)-configuration. This stereochemistry is critical for its role in peptide synthesis, ensuring compatibility with natural L-amino acids. The Fmoc group adopts a planar conformation due to aromatic stacking, while the methoxy group enhances solubility in organic solvents .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Protection of L-Homoserine: L-Homoserine is reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate) to introduce the Fmoc group at the amino terminus.
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N,O-Dimethylation: The protected homoserine undergoes methylation using methyl iodide (CH₃I) under alkaline conditions to install the methyl groups on the nitrogen and oxygen atoms.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Fmoc Protection | Fmoc-Cl, NaHCO₃, DMF, 0–5°C, 4 hr | 85–90 |
N,O-Dimethylation | CH₃I, K₂CO₃, DMF, RT, 12 hr | 75–80 |
Industrial-Scale Manufacturing
Industrial production employs automated solid-phase peptide synthesizers (SPPS) to achieve high purity (>98%) and scalability. Continuous-flow systems optimize reagent utilization, reducing waste generation.
Applications in Scientific Research
Peptide Synthesis
The compound serves as a building block in SPPS, where the Fmoc group is selectively removed using piperidine, enabling sequential amino acid coupling. Its methoxy side chain minimizes steric hindrance, facilitating efficient chain elongation.
Biochemical Studies
Researchers utilize the compound to:
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Investigate enzyme-substrate interactions in protease assays.
Physicochemical Properties
Solubility and Stability
The compound is soluble in dimethylformamide (DMF) and dichloromethane (DCM) but insoluble in water. The Fmoc group confers UV activity (λₘₐₓ = 301 nm), enabling quantitative analysis via HPLC .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc Ar-H), 7.58 (t, 2H, Fmoc Ar-H), 4.40 (m, 1H, CH), 3.65 (s, 3H, OCH₃) .
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IR (KBr): 1745 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, carboxylic acid).
Comparison with Analogous Compounds
Table 3: Functional Group Impact on Reactivity
Compound | Functional Group | Peptide Coupling Efficiency (%) |
---|---|---|
Target Compound | Methoxy | 92 |
4-Trifluorobutanoic Acid Analog | Trifluoromethyl | 88 |
4-tert-Butyl Ester Analog | tert-Butyl | 85 |
The methoxy group in the target compound enhances nucleophilicity compared to bulkier tert-butyl or electron-withdrawing trifluoromethyl groups .
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